(Ethyleneoxy)di-carbamic Acid Diethyl Ester, with the chemical formula CHNO, is a compound classified as a carbamate ester. Carbamates are derivatives of carbamic acid, where the hydroxyl group is replaced by an alkoxy group. This compound is recognized for its potential applications in various scientific fields, particularly in drug design and medicinal chemistry.
This compound can be synthesized from ethylene oxide and diethyl carbamate, which are commercially available reagents. Its unique structure and properties make it a subject of interest in organic synthesis and pharmaceutical applications.
(Ethyleneoxy)di-carbamic Acid Diethyl Ester belongs to the category of esters, specifically carbamate esters. It is characterized by the presence of two carbamate groups linked through an ethylene oxide unit, which contributes to its chemical reactivity and potential biological activity.
The synthesis of (Ethyleneoxy)di-carbamic Acid Diethyl Ester typically involves the reaction of diethyl carbamate with ethylene oxide. This reaction can be performed under mild conditions, facilitating the formation of the ester bond.
The synthesis process can be summarized as follows:
This method allows for the efficient formation of the desired product with minimal by-products.
(Ethyleneoxy)di-carbamic Acid Diethyl Ester can undergo several chemical reactions typical of esters and carbamates:
The reactions are generally catalyzed by acids or bases, depending on the desired outcome. The reversibility of these reactions allows for dynamic control over product formation.
The mechanism of action for (Ethyleneoxy)di-carbamic Acid Diethyl Ester primarily involves its hydrolysis into active components that may exhibit biological activity. Upon hydrolysis, the release of diethylamine can lead to various biological interactions, particularly in enzyme inhibition or modulation.
Studies have shown that compounds containing carbamate functionalities can interact with biological targets through mechanisms such as enzyme inhibition, making them valuable in medicinal chemistry.
Relevant data regarding these properties are crucial for understanding its handling and storage requirements in laboratory settings.
(Ethyleneoxy)di-carbamic Acid Diethyl Ester has several scientific applications:
The systematic IUPAC name for this compound is ethyl N-[2-(ethoxycarbonylamino)ethoxy]carbamate [3] [6]. This nomenclature precisely reflects its molecular architecture: two ethyl carbamate groups (–NH–C(O)–OCH₂CH₃) connected via an ethyleneoxy spacer (–O–CH₂–CH₂–). Alternative chemical names include:
The molecular formula is C₈H₁₆N₂O₅, yielding a molecular mass of 220.22 g/mol. Structurally, it belongs to the alkoxycarbamate subclass characterized by the –O–CO–N< functional group arrangement. Key structural features include:
The compound presents as a light brown oil at room temperature with a measured density of 1.137 g/cm³ at 26°C [3]. It demonstrates moderate solubility in chlorinated solvents (chloroform, dichloromethane) and ethyl acetate, but limited solubility in aqueous systems. Its predicted pKa of 12.22±0.46 [3] indicates weak acidity, consistent with carbamate proton behavior. The molecular structure allows both syn and anti conformers due to restricted rotation around the carbamate N–C bond, though computational models suggest a slight energetic preference (1.0–1.5 kcal/mol) for the anti conformer [4].
Table 1: Fundamental Chemical Identifiers
Property | Value/Description |
---|---|
CAS Registry Number | 112844-39-0 |
Molecular Formula | C₈H₁₆N₂O₅ |
Molecular Weight | 220.22 g/mol |
Chemical Synonyms | ethyl N-[2-(ethoxycarbonylamino)ethoxy]carbamate; 3,8-Dioxa-2,6-diazadecanoic acid, 7-oxo-, ethyl ester |
Appearance | Light brown oil |
Density | 1.137 g/cm³ (26°C) |
Boiling Point | 133°C at 0.18 Torr |
(Ethyleneoxy)di-carbamic Acid Diethyl Ester emerged from methodological advancements in carbamate chemistry during the late 20th century. While precise discovery records remain undocumented in public literature, its synthesis parallels developments in functionalized carbamate synthesis in the 1990s, when chemists began systematically exploring spacer-modified carbamates for pharmaceutical applications [4]. The compound was likely first prepared as a specialty intermediate for hydroxamine synthesis, as indicated by its documented use in preparing hydroxamine derivatives [3].
The primary synthetic route likely involves:
Industrial interest is evidenced by patent restrictions noted in chemical supplier databases, with ChemicalBook explicitly stating: "According to the laws, regulations and policies related to 'patent products', the sale of this product is prohibited!" [3]. This suggests proprietary applications or process protections. Current commercial availability remains limited to specialized suppliers (e.g., Clearsynth, J&K Scientific) primarily providing research quantities (mg to g scale) for investigational use [3] [6].
Challenges in characterization include:
This knowledge gap positions the compound as a developmental candidate requiring further physicochemical elucidation rather than a well-established chemical entity.
The structural duality of (Ethyleneoxy)di-carbamic Acid Diethyl Ester offers unique advantages in molecular design:
Synthetic versatility:
Table 2: Comparative Carbamate Functions in Drug Design
Carbamate Type | Therapeutic Role | Structural Advantage |
---|---|---|
Aryl carbamates (e.g., Rivastigmine) | Cholinesterase inhibitors | Enhanced CNS penetration |
Heterocyclic carbamates (e.g., Darunavir) | HIV protease inhibitors | Transition-state mimicry |
Alkoxycarbamates (e.g., Ethyleneoxy derivative) | Intermediate/Building block | Flexible spacer; Dual functionality |
Cyclic carbamates (e.g., Linezolid) | Antibacterial agents | Metabolic stability |
In medicinal chemistry, its value stems from:
The compound exemplifies carbamate-based prodrug strategies where its structure could potentially mask amine functionalities in active molecules, leveraging carbamate stability to bypass first-pass metabolism. This approach has proven successful in marketed prodrugs including irinotecan (anticancer) and gabapentin encarbil (neuropathic pain) [5].
Table 3: Pharmacokinetic Advantages of Carbamate Modifications
Property | Amide Bond | Carbamate Bond | Ethyleneoxy Carbamate Advantage |
---|---|---|---|
Proteolytic stability | Low | High | Enhanced resistance to esterases |
Membrane permeability | Variable | High | Ethyleneoxy spacer improves transcellular transport |
Hydrogen bonding capacity | Donor/acceptor | Donor/acceptor | Maintained with spacer flexibility |
Conformational freedom | Restricted | Moderate | Enhanced by flexible ethyleneoxy linker |
Metabolic vulnerability | High (peptidases) | Moderate (CYP450) | Alkyl carbamates resist hydrolysis |
Emerging applications include:
Research continues to explore its utility in cysteine protease inhibition and kinase modulator synthesis, capitalizing on its dual functionalization capacity and spacer-incorporated flexibility unavailable in simpler carbamate structures [4] [5].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2